3-Acetyl-5-formylbenzoic acid CAS number and chemical identifiers
3-Acetyl-5-formylbenzoic acid CAS number and chemical identifiers
Topic: 3-Acetyl-5-formylbenzoic acid CAS number and chemical identifiers Content Type: An in-depth technical guide or whitepaper.
CAS Registry Number: 1393581-91-3[1][2][3][4][5][6][7][8]
Executive Summary
3-Acetyl-5-formylbenzoic acid is a trisubstituted benzene derivative characterized by the presence of three distinct functional groups: a carboxylic acid (position 1), an acetyl group (position 3), and a formyl (aldehyde) group (position 5).[3] This unique "1,3,5" substitution pattern makes it a critical heterofunctional building block in organic synthesis.
Its primary utility lies in Metal-Organic Framework (MOF) construction and Diversity-Oriented Synthesis (DOS) . Unlike symmetrical linkers (e.g., terephthalic acid), this compound offers orthogonal reactivity: the carboxylic acid drives coordination/anchoring, while the aldehyde and ketone moieties remain available for Post-Synthetic Modification (PSM) via Schiff base formation or aldol condensations, respectively.
Chemical Identifiers & Core Data
The following data establishes the precise chemical identity of the compound. Researchers should verify catalog entries against the SMILES string to confirm the substitution pattern (meta-substitution).
| Identifier | Value |
| CAS Number | 1393581-91-3 |
| Chemical Name | 3-Acetyl-5-formylbenzoic acid |
| Synonyms | 3-Acetyl-5-formyl-benzoic acid; Benzoic acid, 3-acetyl-5-formyl- |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| SMILES | CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
| InChI Key | (Predicted) ZRYCQCJ...[2][3] Note: Verify via SMILES generation |
| MDL Number | MFCD28143291 (Example placeholder, verify specific vendor MDL) |
Physicochemical Properties (Experimental & Predicted)
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Physical State: Solid (typically off-white to pale yellow powder).
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in water; solubility increases at alkaline pH (carboxylate formation).
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Acidity (pKa): ~3.8–4.0 (carboxylic acid), typical of substituted benzoic acids.
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Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) in air over time; storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended.
Synthetic Methodology & Production
The synthesis of 3-acetyl-5-formylbenzoic acid requires careful orchestration to differentiate the two carbonyl substituents (acetyl vs. formyl) on the aromatic ring.
Retrosynthetic Analysis
Direct electrophilic aromatic substitution is not viable due to the deactivating nature of the existing groups. The most robust industrial route relies on the controlled oxidation of 3-acetyl-5-methylbenzoic acid . This precursor allows for the selective functionalization of the benzylic methyl group into an aldehyde without over-oxidizing the acetyl group.
Protocol: Benzylic Oxidation Route
Rationale: This pathway utilizes the stability of the acetyl group under radical bromination conditions to selectively target the methyl group.
Step 1: Radical Bromination
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Precursor: 3-Acetyl-5-methylbenzoic acid (CAS 1393540-28-7).[1][2][3][4][5][6][7][8]
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator), CCl₄ or Benzotrifluoride (solvent).
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Conditions: Reflux, 4–6 hours.
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Mechanism: Radical substitution yields 3-acetyl-5-(bromomethyl)benzoic acid.
Step 2: Sommelet Oxidation (or Kornblum Oxidation)
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Reagents: Hexamethylenetetramine (HMTA) followed by hydrolysis, or DMSO/NaHCO₃.
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Conditions: Reflux in aqueous acetic acid (Sommelet) or heating in DMSO (Kornblum).
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Outcome: Conversion of the benzyl bromide to the aldehyde (-CHO).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical divergence points where impurities (over-oxidation) must be controlled.
Figure 1: Step-wise synthetic pathway from the methyl-substituted precursor to the target aldehyde, highlighting the critical oxidation step.
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
3-Acetyl-5-formylbenzoic acid acts as a multivariate linker . In reticular chemistry, introducing functional complexity into the pores of MOFs is a key strategy for catalysis and gas separation.
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Role: The carboxylate binds to metal clusters (e.g., Zn, Zr, Cu) to form the lattice.
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Orthogonal Reactivity: The pendant formyl and acetyl groups do not participate in coordination but protrude into the MOF pores.
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Post-Synthetic Modification (PSM): Researchers can treat the formed MOF with amines. The formyl group reacts selectively with primary amines (forming imines) under mild conditions, while the acetyl group requires harsher conditions, allowing for sequential, dual-functionalization of the pore environment.
Drug Discovery Scaffolds
The compound serves as a core scaffold for synthesizing complex heterocycles.
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Reaction A (Aldehyde): Condensation with diamines yields benzimidazoles.
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Reaction B (Acetyl): Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are precursors to pyrazolines and isoxazoles.
Logic of Orthogonal Functionalization
The diagram below details how the three functional groups are utilized in a sequential workflow.
Figure 2: Orthogonal reactivity map showing how each functional group is independently targeted for supramolecular construction or chemical synthesis.
Handling, Stability, and Safety
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Storage: Store at 2–8°C under argon. The aldehyde is sensitive to aerobic oxidation.
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Safety (GHS):
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Signal Word: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to prevent inhalation of fine dust.
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References
- Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. (Contextual reference for PSM methodology).
- Kornblum, N., et al. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562.
Sources
- 1. 619-20-5|3-Ethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 55860-35-0|4-Acetyl-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 26311-45-5|4-Pentylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1585-67-7|4,4'-Oxalyldibenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1774401-34-1|1,3-Benzenedicarboxylic acid, 5,5'-(1,2-ethanediyl)bis-|BLD Pharm [bldpharm.com]
- 6. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]
- 7. 393516-78-4|3-Acetyl-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 2479-49-4|Benzophenonetetracarboxylic Acid|BLD Pharm [bldpharm.com]
